![molecular formula C20H20N6O7S4 B193832 (6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 1315481-36-7](/img/structure/B193832.png)
(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
(6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a peptide.
Scientific Research Applications
Synthesis and Characterization of Derivatives
Synthesis of Derivatives : The compound (6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been a subject of research focusing on synthesizing various derivatives. For example, Deng Fu-li (2007) demonstrated the preparation of a derivative by hydrolyzing 7-amino cephalosporanic acid and characterizing the resulting compound using IR and 1HNMR techniques (Deng, 2007).
Novel Compounds Synthesis : Research by Ghulam Fareed et al. (2012) involved creating a novel compound through the condensation of ceftriaxone disodium with 4-hydroxybenzaldehyde, leading to a derivative characterized using LCMS, 1H-NMR, and CHN techniques (Fareed et al., 2012).
Antibacterial Activity Studies
Comparative Antibacterial Activity : Research by Neu et al. (1979) compared the antibacterial efficacy of a related compound against various gram-positive and negative bacteria, highlighting its comparative activity with other cephalosporins and penicillins (Neu et al., 1979).
Beta-Lactamase Stability and Activity : The stability and inhibitory activity of similar compounds against beta-lactamases, a key factor in antibiotic resistance, have been studied, indicating effective inhibition and stability (Fu & Neu, 1979).
Novel Applications in Drug Synthesis
Creation of Prodrugs : Lorena Blau et al. (2008) discussed the synthesis of a new cephalosporin derivative as a carrier for various drugs, demonstrating the versatility of this compound in pharmaceutical applications (Blau et al., 2008).
Development of Anti-MRSA Cephalosporin : A practical synthesis method for an anti-methicillin resistant Staphylococcus aureus cephalosporin was developed, illustrating the compound's potential in addressing antibiotic resistance (Singh et al., 2000).
Mechanism of Action
Target of Action
Similar compounds often target enzymes or proteins that play a crucial role in bacterial cell wall synthesis .
Mode of Action
It’s likely that, like other cephalosporin antibiotics, it binds to and inhibits the enzymes responsible for cell wall synthesis in bacteria, leading to cell death .
Biochemical Pathways
It’s probable that it interferes with the cross-linking of peptidoglycan, a critical component of the bacterial cell wall .
Pharmacokinetics
These properties would influence the compound’s bioavailability and overall therapeutic effect .
Result of Action
By inhibiting cell wall synthesis, it likely causes bacterial cell lysis and death .
Action Environment
Factors such as pH, temperature, and the presence of other substances could potentially affect its activity .
properties
IUPAC Name |
(6R,7S)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFBRXLSHGKWDP-ZMPRRUGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N9O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427575 | |
Record name | AC1OFCHP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1315481-36-7 | |
Record name | (6R,7S)-Cefoperazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315481367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC1OFCHP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R,7S)-CEFOPERAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988VQV27Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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